molecular formula C8H11ClN2 B15237608 (1R)-1-(3-Chloro(4-pyridyl))propylamine

(1R)-1-(3-Chloro(4-pyridyl))propylamine

Cat. No.: B15237608
M. Wt: 170.64 g/mol
InChI Key: UJGLAPFXAJPYQY-MRVPVSSYSA-N
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Description

(1R)-1-(3-Chloro(4-pyridyl))propylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chloro(4-pyridyl))propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloropyridine.

    Reaction with Propylamine: The 3-chloropyridine undergoes a nucleophilic substitution reaction with propylamine under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro(4-pyridyl))propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridines.

Scientific Research Applications

(1R)-1-(3-Chloro(4-pyridyl))propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro(4-pyridyl))propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Chloro(4-pyridyl))ethylamine: Similar structure with an ethylamine group instead of propylamine.

    (1R)-1-(3-Chloro(4-pyridyl))butylamine: Similar structure with a butylamine group instead of propylamine.

Uniqueness

(1R)-1-(3-Chloro(4-pyridyl))propylamine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a propylamine group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c1-2-8(10)6-3-4-11-5-7(6)9/h3-5,8H,2,10H2,1H3/t8-/m1/s1

InChI Key

UJGLAPFXAJPYQY-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=NC=C1)Cl)N

Canonical SMILES

CCC(C1=C(C=NC=C1)Cl)N

Origin of Product

United States

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